molecular formula C7H7N3 B092378 5-Aminoindazole CAS No. 19335-11-6

5-Aminoindazole

Cat. No.: B092378
CAS No.: 19335-11-6
M. Wt: 133.15 g/mol
InChI Key: XBTOSRUBOXQWBO-UHFFFAOYSA-N
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Description

5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of indazole, characterized by the presence of an amino group at the fifth position of the indazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole typically involves the reduction of 5-nitroindazole. One common method includes dissolving 5-nitroindazole in tetrahydrofuran, adding palladium on carbon as a catalyst, and then subjecting the mixture to hydrogenation under a hydrogen atmosphere at room temperature. The reaction is usually carried out overnight, followed by filtration and solvent removal to obtain this compound as a brown solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

5-Aminoindazole undergoes condensation with acetone (propan-2-one) or mesityl oxide (4-methylpent-3-en-2-one) under catalytic conditions. These reactions form tricyclic quinoline derivatives through cyclization .

General Reaction Pathway:

  • Step 1: Nucleophilic attack by the amino group on the carbonyl carbon of acetone/mesityl oxide.

  • Step 2: Dehydration and cyclization to form a fused quinoline structure.

Catalytic Reaction Optimization

The reaction efficiency varies significantly with catalysts and conditions. Iodine (I₂) emerged as the most effective catalyst due to its eco-friendly and non-toxic properties .

Entry Catalyst Time (h) Yield (%)
1None30
2I₂ (5–20 mol%)345
3CuCl320
4ZnCl₂345

Table 1: Catalyst screening for this compound condensation with acetone under reflux .

Reaction with Mesityl Oxide

Mesityl oxide enhances reaction efficiency due to its conjugated double bond, which stabilizes intermediates.

Entry Substrate Reagent Yield (%)
15-Amino-1-methylindazoleMesityl oxide97
25-AminoindoleMesityl oxide50
3This compoundAcetone45

Table 2: Comparative yields using mesityl oxide vs. acetone .

Formation of Quinoline Derivatives

The quinoline products were characterized using ¹H-NMR , ¹³C-NMR , and mass spectrometry:

  • Example Product (III): Molecular ion peak at m/z 228 [M+H]⁺, with fragmentation peaks at m/z 29 (NCH₃⁺) and 41 (HCN⁺) .

  • Structural Confirmation: NMR data confirmed the fused quinoline structure, with aromatic protons resonating at δ 6.8–8.1 ppm and methyl groups at δ 1.2–2.3 ppm .

Comparative Analysis of Reaction Conditions

Parameter Acetone Mesityl Oxide
Reaction Time 3–6 hours3 hours
Optimal Catalyst I₂ (45% yield)I₂ (97% yield)
Byproducts MinimalNone observed

Table 3: Reaction efficiency comparison .

Mechanistic Insights

Iodine facilitates proton transfer and stabilizes intermediates via halogen bonding. Mesityl oxide’s α,β-unsaturated carbonyl system accelerates cyclization by lowering the activation energy .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Protein Kinase Inhibitors

One of the most significant applications of 5-aminoindazole is in the development of protein kinase inhibitors. Protein kinases play crucial roles in cell signaling and regulation, and their dysregulation is associated with numerous diseases, including cancer. The this compound scaffold serves as a versatile platform for creating affinity reagents that selectively target various protein kinases.

  • Mechanism of Action : The indazole core interacts with the ATP-binding sites of protein kinases, forming hydrophobic interactions similar to those made by ATP itself. This binding capability allows for the selective inhibition of kinases, which is essential for drug design targeting specific signaling pathways .
  • Research Findings : Studies have shown that derivatives of this compound can inhibit multiple protein kinases at sub-micromolar concentrations. For example, compounds with specific substituents at the 5-position demonstrated enhanced potency against various kinases such as SRC, PKA, and CLK1 .

Biochemical Applications

Affinity Reagents

The modular nature of the this compound scaffold allows for extensive derivatization, making it an excellent candidate for creating affinity reagents used in proteomics. These reagents can enrich specific protein kinases from complex biological mixtures, facilitating the study of kinase functions in cellular contexts.

  • Derivatization Techniques : The synthesis of modified 5-aminoindazoles involves acylation and other chemical transformations that introduce diverse functionalities at strategic positions on the indazole core. This flexibility enables researchers to optimize binding properties and selectivity for target kinases .

Corrosion Inhibition

Recent studies have explored the use of this compound and its derivatives as corrosion inhibitors for metals such as carbon steel. The compound exhibits potential protective qualities due to its ability to adsorb onto metal surfaces, forming a barrier against corrosive environments.

  • Mechanism : The presence of amino groups in this compound contributes to its adsorption properties, enhancing its effectiveness as a corrosion inhibitor by reducing the electrochemical activity on metal surfaces .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal Chemistry Development of protein kinase inhibitors using indazole scaffoldEffective against multiple kinases; sub-micromolar inhibition observed
Biochemical Research Creation of affinity reagents for proteomicsModular derivatization allows selective enrichment of target proteins
Corrosion Inhibition Use as a corrosion inhibitor for metals like carbon steelAdsorption properties enhance protective qualities against corrosive environments

Case Studies

  • Protein Kinase Research : A study demonstrated that various derivatives of this compound could selectively inhibit key protein kinases involved in cancer pathways. The research highlighted how modifying the indazole scaffold could lead to improved potency and selectivity against specific targets.
  • Corrosion Studies : Another investigation focused on the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. Results indicated significant reductions in corrosion rates when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 5-Aminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain protein kinases, thereby modulating signal transduction pathways. The amino group plays a crucial role in binding to the active sites of these enzymes, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-Aminoindazole is unique due to its specific position of the amino group, which influences its reactivity and interaction with biological targets. This positional specificity allows for distinct chemical behavior and biological activity compared to its analogs.

Biological Activity

5-Aminoindazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.

This compound (CAS Number: 19335-11-6) is an indazole derivative characterized by the presence of an amino group at the 5-position. Its structure allows for various interactions with biological targets, primarily through inhibition of key enzymes and modulation of inflammatory pathways.

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study assessed its effect on cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two critical mediators in inflammation.

Table 1: Inhibition of COX-2 and TNF-α by this compound

CompoundConcentration (μM)% Inhibition COX-2% Inhibition TNF-α
This compound507858
Indazole507062
Dexamethasone31.67--

The results indicate that at a concentration of 50 μM, this compound achieved a maximum COX-2 inhibition of 78% and a TNF-α inhibition of 58% . These findings highlight its potential as an anti-inflammatory agent.

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been identified as a potent inhibitor of phosphoinositide-dependent kinase-1 (PDK1), which plays a crucial role in cancer cell proliferation and survival.

Case Study: PDK1 Inhibition

A fragment-based drug discovery approach revealed that this compound derivatives exhibit high ligand efficiency against PDK1. The structure-activity relationship (SAR) studies indicated that modifications to the amino group could enhance inhibitory potency, making it a promising scaffold for developing anticancer therapeutics .

Antibacterial Properties

In addition to its anti-inflammatory and anticancer activities, this compound demonstrates antibacterial effects. A comparative study showed that various indazole derivatives, including this compound, possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Indazoles

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15Staphylococcus aureus
Indazole12Escherichia coli
Control (Antibiotic)20-

The results indicated that while not as potent as standard antibiotics, this compound showed promising activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Other Biological Activities

Beyond the highlighted activities, research indicates that this compound may also possess:

  • Antioxidant Activity: Exhibiting significant DPPH radical scavenging activity.
  • Antidepressant Effects: Potential modulation of serotonin receptors.
  • Antiviral Properties: Preliminary studies suggest activity against certain viral infections .

Q & A

Q. What are the key considerations for designing synthetic routes to 5-Aminoindazole derivatives in drug discovery?

Category: Basic Research Methodology
Answer:
The synthesis of this compound derivatives requires modular strategies to exploit its scaffold for functionalization. A common approach involves selective modifications at the C-3 and C-5 amine positions. For example:

  • Route 1 : Nitroindazole intermediates are reduced via palladium-catalyzed hydrogenation, followed by coupling with carboxylic acids under standard amide bond conditions .
  • Route 2 : Selective Boc protection at the N-1 position allows sequential functionalization at C-3 and C-5, enabling diversity for kinase-binding studies .
    Key considerations include solvent compatibility (e.g., ethanol for cyclization), reaction temperature (reflux conditions), and purification methods (HPLC for bioactive derivatives).

Q. How can researchers resolve contradictions in experimental data on this compound’s kinase inhibition efficacy?

Category: Advanced Data Analysis
Answer:
Discrepancies in kinase inhibition data may arise from variations in assay conditions (e.g., ATP concentration, buffer pH) or structural heterogeneity of derivatives. To address this:

Standardize Assays : Use consistent ATP concentrations (e.g., 10–100 µM) and validate with positive controls (e.g., staurosporine).

Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Category: Basic Laboratory Practice
Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols .
  • Storage : Keep in tightly sealed containers in dry, well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .
  • Waste Disposal : Follow institutional guidelines for hazardous organic compounds, including neutralization before disposal .

Q. How can this compound’s scaffold be optimized for selective protein kinase profiling?

Category: Advanced Experimental Design
Answer:
Leverage the scaffold’s ATP-binding pocket interactions:

C-3 Modifications : Introduce solvent-exposed groups (e.g., PEG linkers) for reporter molecule attachment without disrupting hydrophobic interactions .

C-5 Modifications : Incorporate bulky substituents (e.g., aryl groups) to exploit deep hydrophobic pockets in specific kinases (e.g., CDK2 or Aurora kinases) .

Binding Affinity Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd) .

Q. What methodologies are recommended for assessing this compound’s role in corrosion inhibition?

Category: Advanced Application
Answer:
In materials science, this compound’s efficacy as a corrosion inhibitor can be evaluated via:

Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in saline solutions to measure corrosion rates .

Nanocomposite Integration : Embed this compound into MgAl-LDHs (layered double hydroxides) via reconstruction of exfoliated nanosheets, followed by SEM/EDS to confirm interlayer incorporation .

Comparative Studies : Benchmark against traditional inhibitors (e.g., benzotriazole) using ASTM standards for industrial coatings.

Q. How should researchers address reproducibility challenges in this compound-based studies?

Category: Advanced Research Practice
Answer:
Ensure reproducibility by:

Documentation : Record synthetic steps (e.g., reaction times, solvent ratios) and characterization data (e.g., <sup>1</sup>H NMR, HRMS) in compliance with ICMJE standards .

Batch Consistency : Use Certificates of Analysis (COA) to verify purity (>95%) and lot-to-lot variability .

Open Data : Share raw datasets (e.g., kinase inhibition curves) in supplementary materials or public repositories.

Q. What are the limitations of this compound in probing kinase-substrate networks?

Category: Advanced Critical Analysis
Answer:
While this compound’s broad kinase affinity is advantageous, limitations include:

  • Off-Target Effects : Screen against non-kinase ATPases (e.g., HSP90) to rule out false positives .
  • Solubility Constraints : Poor aqueous solubility may require formulation with DMSO or cyclodextrins, potentially altering binding kinetics .
  • Structural Rigidity : The indazole core may limit conformational adaptability for kinases with larger ATP pockets (e.g., PIM kinases) .

Properties

IUPAC Name

1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOSRUBOXQWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066480
Record name 5-Aminoindazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19335-11-6
Record name 1H-Indazol-5-amine
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Record name 5-Aminoindazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoindazole
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Record name 1H-Indazol-5-amine
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Record name 5-Aminoindazole
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Record name Indazol-5-ylamine
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Synthesis routes and methods I

Procedure details

(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride: The title compound was prepared in a similar manner described for Examples 3 and 31 using 3-(1H-tetrazol-5-yl)aniline in place of 5-aminoindazole (49% yield). LCMS m/z 309 [M+H]+.
Name
(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

By referring to the Step 6 of Example 1, 5-nitroindazole (5.0 g, 30.7 mmol), Pd/C (1.2 g), were used to obtain a product (2.6 g, 62.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Yield
62.6%

Synthesis routes and methods III

Procedure details

A mixture of 5-nitro-1H-indazole (25 g, 0.153 mmol, commercially available) and 10% Pd/C (2.0 g) in MeOH was stirred under H2 (1 atm) overnight. After filtration, the filtrate was concentrated to yield 20 g (97%) of 1H-indazol-5-amine as a yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 12.50 (brs, 1H), 7.70 (s, 1H), 7.21 (d, J=8.7 Hz, 1H), 6.77 (d, J=8.7 Hz, 1H), 6.74 (s, 1H), 4.71 (brs, 1H), 3.15 (d, J=4.8 Hz, 2H); MS (ESI) m/z: 134 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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